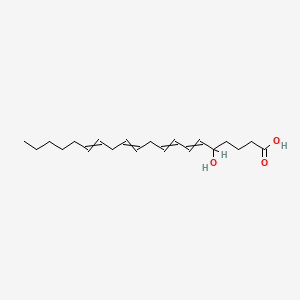

5-Hete

Cat. No. B1210608

M. Wt: 320.5 g/mol

InChI Key: KGIJOOYOSFUGPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04677210

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system

[Compound]

Name

(3H)-5-HETE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

|

Step Four

[Compound]

|

Name

|

(3H)-5-HETE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A suspension of human neutrophils

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with chloroform/methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with dilute hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in a small volume of chloroform

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04677210

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system

[Compound]

Name

(3H)-5-HETE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

|

Step Four

[Compound]

|

Name

|

(3H)-5-HETE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A suspension of human neutrophils

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with chloroform/methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with dilute hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in a small volume of chloroform

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |